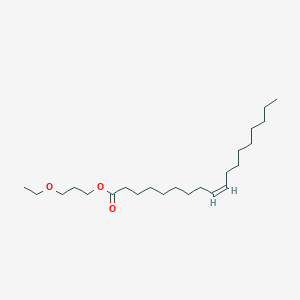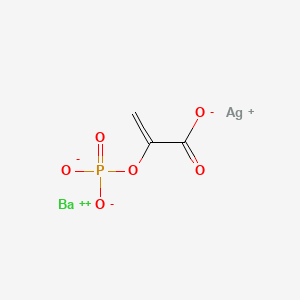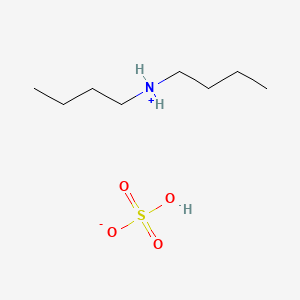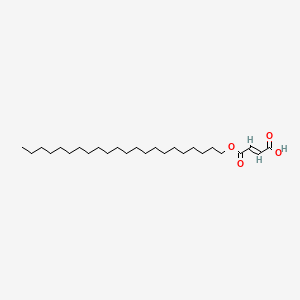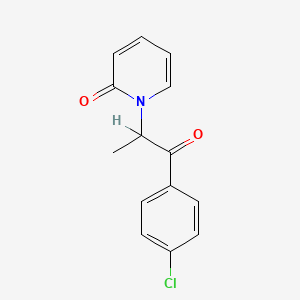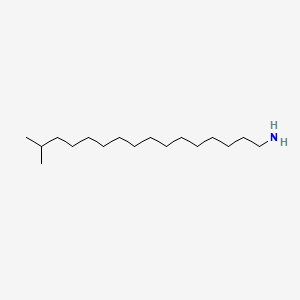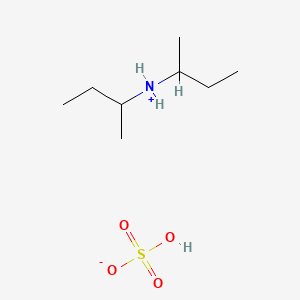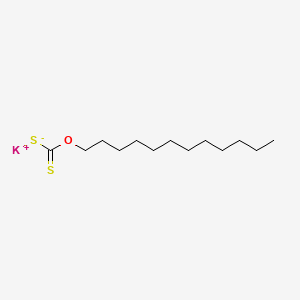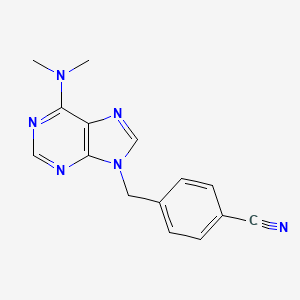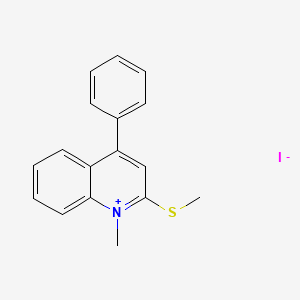
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide is a chemical compound belonging to the quinolinium family This compound is characterized by the presence of a quinolinium core, substituted with a methyl group at the 1-position, a methylthio group at the 2-position, and a phenyl group at the 4-position, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide typically involves the reaction of 2-methylquinoline with methyl iodide and a suitable thiol compound. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline derivative.
Substitution: The methylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium derivatives.
Scientific Research Applications
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules, such as DNA and proteins, and its potential as a radioprotector.
Medicine: Investigated for its antileukemic activity and potential use in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA polymerase activity, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with cellular enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(3-nitrostyryl)quinolinium iodide
- 1-Methyl-2-(2-morpholino-2’-methylthiovinyl)quinolinium iodide
- 1-Methyl-2-(2-piperidinovinyl)quinolinium iodide
Uniqueness
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group at the 2-position and the phenyl group at the 4-position differentiates it from other quinolinium derivatives, influencing its reactivity and interactions with biological molecules.
Properties
CAS No. |
2584-35-2 |
|---|---|
Molecular Formula |
C17H16INS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanyl-4-phenylquinolin-1-ium;iodide |
InChI |
InChI=1S/C17H16NS.HI/c1-18-16-11-7-6-10-14(16)15(12-17(18)19-2)13-8-4-3-5-9-13;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
USMNHVMYUMVAGL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=C(C2=CC=CC=C21)C3=CC=CC=C3)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





